1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one
Description
This compound is a benzothiazole-piperazine hybrid featuring a 4-methylbenzenesulfonylpropanone moiety. Its structure combines a 4-methyl-substituted benzothiazole ring linked to a piperazine scaffold, which is further connected to a sulfonyl-containing propanone group. The methyl groups at the benzothiazole and benzenesulfonyl positions likely enhance lipophilicity and metabolic stability compared to unsubstituted analogs.
Properties
IUPAC Name |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-16-6-8-18(9-7-16)30(27,28)15-10-20(26)24-11-13-25(14-12-24)22-23-21-17(2)4-3-5-19(21)29-22/h3-9H,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWITZPKVGKUJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine under appropriate conditions to form the piperazinyl-benzothiazole intermediate.
Sulfonylation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure that includes a benzothiazole moiety linked to a piperazine ring and a sulfonyl group. Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Anti-Tubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, as anti-tubercular agents. Research indicates that benzothiazole derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).
Key Findings:
- Compounds derived from benzothiazole have shown promising results in inhibiting the growth of drug-resistant strains of TB .
- The synthesis of new derivatives has been achieved through various methods, including microwave-assisted synthesis and molecular hybridization techniques .
- Structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole core can enhance anti-TB activity, making it a target for further drug development .
Anticancer Potential
Benzothiazole derivatives are also being investigated for their anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation in various in vitro studies.
Research Insights:
- Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting a mechanism for their anticancer activity.
- The presence of piperazine and sulfonyl groups may enhance the interaction with cellular targets involved in cancer progression.
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Shaikh et al. (2023) | Identified new benzothiazole derivatives with enhanced anti-TB activity | In vitro testing against M. tuberculosis |
| RSC Advances (2023) | Highlighted structure-activity relationships for new derivatives | SAR analysis and molecular docking studies |
Mechanism of Action
The mechanism of action of 1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one involves interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-chlorobenzenesulfonyl)propan-1-one ()
- Key Differences :
- Chlorine substituents at the benzothiazole (C6) and benzenesulfonyl (para position) groups.
- Impact : Increased electron-withdrawing effects and reduced lipophilicity compared to the methyl-substituted target compound. Chlorinated analogs often exhibit enhanced receptor-binding affinity due to halogen bonding .
- Pharmacological Data: Chlorinated benzothiazole-piperazine derivatives are reported as serotonin 5-HT₆ receptor antagonists, with IC₅₀ values in the nanomolar range .
1-(4-{[7-Chloro-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazol-3-yl]methyl}piperazin-1-yl)-2-methylpropan-1-one ()
- Key Differences: Incorporates an imidazo[2,1-b][1,3]benzothiazole core instead of a simple benzothiazole. Additional 2-methylpropanone group. The methylpropanone group may alter metabolic pathways .
Analogues with Varying Sulfonyl/Aryl Groups
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one ()
- Key Differences: Replaces the sulfonylpropanone with a cinnamoyl (prop-2-en-1-one) group. Bis(4-methoxyphenyl)methyl substituent on piperazine. Impact: The cinnamoyl group introduces conjugation, enhancing UV absorption and redox activity. Methoxy groups improve solubility but may reduce blood-brain barrier permeability .
- Pharmacological Data : Cinnamoyl-piperazine derivatives exhibit antimicrobial activity (MIC: 2–8 µg/mL against Staphylococcus aureus) and moderate cytotoxicity in cancer cell lines (IC₅₀: 10–50 µM) .
1-(4-Benzhydryl-piperazin-1-yl)-3,3-diphenylpropan-1-one ()
- Key Differences: Diphenylmethyl (benzhydryl) and diphenylpropanone groups. Impact: Increased steric bulk and hydrophobicity, likely reducing aqueous solubility but enhancing protein binding. Such compounds are often explored as antipsychotic agents .
Tabulated Comparison of Key Properties
Biological Activity
The compound 1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)propan-1-one , often referred to as a benzothiazole derivative, has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.51 g/mol. The structure features a benzothiazole moiety linked to a piperazine ring, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to the one under consideration have been evaluated against various bacterial strains, showing significant inhibitory effects. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against Mycobacterium tuberculosis H37Rv, suggesting promising anti-tubercular activity .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
| 10 | 25–50 | >90 |
This table summarizes the MIC values and corresponding inhibition percentages for selected compounds derived from benzothiazole .
Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation. For example, a related compound demonstrated significant cytotoxic effects in various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentrations .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Benzothiazole derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Apoptotic Pathways : The activation of caspases has been observed in studies where these compounds led to increased apoptosis rates in tumor cells .
Study on Antimicrobial Efficacy
A notable study conducted by Shaikh et al. synthesized several benzothiazole derivatives and evaluated their efficacy against M. tuberculosis. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited enhanced binding affinity to target proteins involved in bacterial metabolism, thus confirming their potential as anti-tubercular agents .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of related benzothiazole compounds. The study revealed that certain derivatives could effectively inhibit cell growth in MCF-7 breast cancer cells, with enhanced efficacy when combined with standard chemotherapeutics like doxorubicin. The combination therapy showed a synergistic effect, leading to increased apoptosis compared to monotherapy .
Q & A
Basic Research Questions
Q. How can researchers design an efficient synthetic route for this compound?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the 4-methylbenzothiazole core via cyclization of 2-aminothiophenol derivatives with methyl-substituted carbonyl compounds .
- Piperazine coupling : React the benzothiazole intermediate with a piperazine derivative using nucleophilic aromatic substitution or Buchwald–Hartwig amination, ensuring proper protection/deprotection of reactive groups (e.g., sulfonyl) .
- Sulfonylation : Introduce the 4-methylbenzenesulfonyl group via a coupling agent like EDCI/HOBt in anhydrous dichloromethane, monitored by TLC .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>97%) .
Q. What spectroscopic techniques are critical for structural validation?
- Methodology :
- 1H/13C NMR : Analyze proton environments (e.g., methyl groups on benzothiazole at δ 2.4–2.6 ppm, sulfonyl protons at δ 7.6–7.8 ppm) and carbon signals for the ketone (C=O at ~200 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M+H]+: 456.18; observed: 456.20) .
- Elemental analysis : Verify C, H, N percentages (e.g., theoretical C: 63.14%, H: 5.30%; experimental deviations <0.3%) .
Q. How should researchers handle solubility and stability challenges during in vitro assays?
- Methodology :
- Solvent screening : Test DMSO for initial stock solutions (≤10 mM) and dilute in PBS or cell culture media with <0.1% DMSO to avoid cytotoxicity .
- Stability studies : Use LC-MS to monitor degradation under physiological conditions (pH 7.4, 37°C) over 24 hours. Add antioxidants (e.g., 0.1% BHT) if oxidative decomposition is observed .
Advanced Research Questions
Q. How can conformational analysis of the piperazine-sulfonyl linkage inform SAR studies?
- Methodology :
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to assess rotational barriers of the piperazine-sulfonyl bond and identify stable conformers .
- X-ray crystallography : Co-crystallize the compound with a target protein (e.g., kinase) to resolve binding-induced conformational changes .
- NMR NOESY : Detect through-space correlations between piperazine protons and the benzothiazole ring to validate dominant conformers in solution .
Q. What strategies resolve discrepancies in biological activity data across assays?
- Methodology :
- Assay standardization : Compare IC50 values under identical conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Off-target profiling : Use broad-panel screening (e.g., Eurofins CEREP panel) to identify non-specific binding .
- Metabolite analysis : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to rule out assay interference from degradation products .
Q. How to design a mechanistic study for target engagement in cellular models?
- Methodology :
- CRISPR knockouts : Generate cell lines lacking the putative target (e.g., a kinase) and compare compound efficacy in wild-type vs. knockout models .
- Cellular thermal shift assay (CETSA) : Treat cells with the compound, lyse, and heat-denature lysates. Monitor target protein stability via Western blot to confirm binding .
- Photoaffinity labeling : Synthesize a probe with a photoactivatable group (e.g., diazirine) and click chemistry handle to capture and identify bound proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
